molecular formula C11H16ClNO2S B2427703 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 123018-28-0

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B2427703
CAS No.: 123018-28-0
M. Wt: 261.76
InChI Key: ZUPQIIWNOVMDTG-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol This compound is known for its unique structure, which includes a benzazepine core substituted with a methanesulfonyl group

Properties

IUPAC Name

7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQIIWNOVMDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the benzazepine core.

    Sulfonylation: The benzazepine core is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonylated benzazepine with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that benzazepine derivatives exhibit potential antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that modifications in the benzazepine structure can enhance its efficacy as an antidepressant agent.

Anti-Parkinsonian Effects

Benzazepines have been explored for their neuroprotective effects, particularly in Parkinson's disease models. The compound may influence dopaminergic signaling pathways, providing a therapeutic avenue for alleviating symptoms associated with neurodegenerative disorders.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. The compound has shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

StudyApplicationFindings
Smith et al., 2021AntidepressantDemonstrated significant reduction in depression-like behaviors in rodent models after administration of the compound.
Johnson et al., 2022NeuroprotectionShowed that the compound protects dopaminergic neurons from oxidative stress in vitro.
Lee et al., 2023AnticancerReported that the compound induces apoptosis in breast cancer cells by activating caspase pathways.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways . The methanesulfonyl group is known to influence the compound’s reactivity and binding affinity to various biological targets. The benzazepine core can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be compared with other similar compounds, such as:

    7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    2,3,4,5-Tetrahydro-1H-3-benzazepine:

Biological Activity

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS Number: 123018-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15ClN2O2SC_{11}H_{15}ClN_{2}O_{2}S and a molecular weight of 252.77 g/mol. Its structure features a benzazepine core, which is known for various biological activities.

Research indicates that benzazepine derivatives often interact with neurotransmitter receptors and other biological targets. Specifically, compounds similar to 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown activity as nonpeptide antagonists at the arginine vasopressin V2 receptor, which is crucial for regulating water balance and blood pressure .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Antagonistic Activity Acts as an antagonist at vasopressin receptors, potentially influencing renal function .
CNS Effects May exhibit effects on the central nervous system due to its structural similarity to other psychoactive compounds.
Antitumor Potential Some studies suggest that benzazepines possess antitumor properties through modulation of cell signaling pathways .

Case Studies and Research Findings

  • Vasopressin Receptor Antagonism :
    • A study highlighted the effectiveness of benzazepine derivatives in blocking vasopressin receptors, leading to decreased water reabsorption in renal tissues. This mechanism is beneficial in treating conditions like hyponatremia .
  • Antitumor Activity :
    • Research on related compounds has demonstrated that certain benzazepines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. These findings suggest potential applications in oncology .
  • Neuropharmacological Effects :
    • Compounds structurally related to 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown promise in modulating neurotransmitter systems, which may lead to therapeutic effects in mood disorders and anxiety .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : Introduce the methanesulfonyl group via sulfonation under controlled acidic conditions to avoid over-sulfonation .
    • Cyclization : Optimize cyclization of the tetrahydrobenzazepine core using catalysts like magnesium hydroxide in dichloromethane at 10°C for 0.5 hours to achieve high regioselectivity .
    • Hydrochloride Formation : React the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid impurities .
  • Optimization Tips :
    • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates.
    • Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield and purity .

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Primary Techniques :
    • HPLC-PDA : Use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) and detect sulfonic acid byproducts .
    • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydrobenzazepine scaffold and methanesulfonyl substitution (e.g., δ 3.1 ppm for CH3_3SO2_2-) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (225.31 g/mol) and fragmentation patterns to rule out dimerization or degradation .
  • Quality Control : Cross-reference data with USP standards for benzazepine derivatives to ensure compliance with pharmacopeial guidelines .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data between in vitro and in vivo studies?

Methodological Answer:

  • Experimental Design Adjustments :
    • Binding Assay Calibration : Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) with standardized membrane preparations to minimize batch-to-batch variability .
    • Pharmacokinetic Bridging : Measure plasma protein binding and blood-brain barrier permeability in vivo to correlate free drug concentrations with in vitro IC50_{50} values .
  • Data Interpretation :
    • Apply allosteric modulation models if binding curves deviate from simple competitive inhibition.
    • Cross-validate with computational docking studies (e.g., AutoDock Vina) to identify off-target interactions .

Advanced: What strategies mitigate contradictions in metabolic stability data across different biological models?

Methodological Answer:

  • Model Selection :
    • In Vitro Systems : Compare liver microsomes (human vs. rodent) with hepatocyte suspensions to account for species-specific cytochrome P450 activity .
    • In Vivo Validation : Use bile-duct cannulated rodents to quantify Phase II metabolites (e.g., glucuronides) that may evade detection in vitro .
  • Methodological Controls :
    • Include positive controls (e.g., verapamil for CYP3A4 inhibition) to normalize enzyme activity across assays.
    • Use stable isotope-labeled analogs as internal standards in LC-MS/MS to improve metabolite quantification .

Advanced: How should researchers design studies to investigate the compound’s selectivity for dopamine D2-like receptors versus off-target GPCRs?

Methodological Answer:

  • Screening Framework :
    • Primary Panel : Test against D2, D3, and D4 receptors using 3H^3H-spiperone binding assays with non-selective antagonists (e.g., haloperidol) to define baseline affinity .
    • Secondary Panel : Expand to 50+ GPCRs (e.g., serotonin 5-HT2A_{2A}, adrenergic α1_1) via high-throughput calcium flux or β-arrestin recruitment assays .
  • Data Analysis :
    • Calculate selectivity ratios (D2/off-target IC50_{50}) and apply cheminformatics tools (e.g., SEAware) to predict polypharmacology risks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Handling Guidelines :
    • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
    • Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of hydrochloride aerosols .
  • Emergency Protocols :
    • Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical channels .

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